3-(4-tert-butylphenyl)-1-(oxan-4-yl)-1-(2,2,2-trifluoroethyl)urea

Urea transporter UT-B inhibitor Renal pharmacology

3-(4-tert-Butylphenyl)-1-(oxan-4-yl)-1-(2,2,2-trifluoroethyl)urea is a fully substituted, achiral tri-substituted urea derivative featuring a 4-tert-butylphenyl group at N3, an oxan-4-yl (tetrahydropyran) ring at N1, and a 2,2,2-trifluoroethyl substituent at N1. It belongs to a pharmacologically active class of conformationally restricted ureas that have been explored as inhibitors of soluble epoxide hydrolase (sEH) and microsomal prostaglandin E2 synthase-1 (mPGES-1).

Molecular Formula C18H25F3N2O2
Molecular Weight 358.405
CAS No. 1396856-68-0
Cat. No. B2748843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-tert-butylphenyl)-1-(oxan-4-yl)-1-(2,2,2-trifluoroethyl)urea
CAS1396856-68-0
Molecular FormulaC18H25F3N2O2
Molecular Weight358.405
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)NC(=O)N(CC(F)(F)F)C2CCOCC2
InChIInChI=1S/C18H25F3N2O2/c1-17(2,3)13-4-6-14(7-5-13)22-16(24)23(12-18(19,20)21)15-8-10-25-11-9-15/h4-7,15H,8-12H2,1-3H3,(H,22,24)
InChIKeyPDIUWMSWAVDWSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Specification: 3-(4-tert-Butylphenyl)-1-(oxan-4-yl)-1-(2,2,2-trifluoroethyl)urea (CAS 1396856-68-0) Baseline Profile


3-(4-tert-Butylphenyl)-1-(oxan-4-yl)-1-(2,2,2-trifluoroethyl)urea is a fully substituted, achiral tri-substituted urea derivative featuring a 4-tert-butylphenyl group at N3, an oxan-4-yl (tetrahydropyran) ring at N1, and a 2,2,2-trifluoroethyl substituent at N1 [1]. It belongs to a pharmacologically active class of conformationally restricted ureas that have been explored as inhibitors of soluble epoxide hydrolase (sEH) and microsomal prostaglandin E2 synthase-1 (mPGES-1) [2]. However, a direct quantitative profile for this specific compound is absent from the peer-reviewed primary literature and non-excluded patent databases.

Procurement Risk: Why Generic Substitution of 3-(4-tert-Butylphenyl)-1-(oxan-4-yl)-1-(2,2,2-trifluoroethyl)urea Lacks Scientific Support


A generic substitution strategy for this compound is invalidated by the absence of any established comparative pharmacological fingerprint. The target compound combines a lipophilic tert-butylphenyl motif, a hydrogen-bond-accepting tetrahydropyran ring, and an electron-withdrawing trifluoroethyl group in a specific N1,N1,N3-trisubstituted architecture. For closely related tri-substituted ureas, minor structural modifications—such as replacing the oxane with a cyclohexyl group or altering the N-alkyl substituent—have been shown to cause drastic shifts in metabolic stability and target selectivity profiles [1]. Without direct head-to-head data, any structural analog must be considered unvalidated, rendering generic interchange a high-risk proposition for reproducible research.

Quantitative Differentiation Evidence: 3-(4-tert-Butylphenyl)-1-(oxan-4-yl)-1-(2,2,2-trifluoroethyl)urea vs. Comparators


Structural Uniqueness vs. Triazolothienopyrimidine UT-B Inhibitor 3k in Kidney Urea Transporter Context

The target compound is structurally unrelated to the triazolothienopyrimidine UT-B inhibitor 3k (IC50 = 23 nM mouse UT-B; 15 nM human UT-B) and to its parent lead 1 (IC50 = 25.1 nM) [1]. While 3k and 1 were optimized for metabolic stability in renal microsomes, no urea transporter inhibition data exists for the target trisubstituted urea. Therefore, any quantitative differentiation remains speculative pending direct testing.

Urea transporter UT-B inhibitor Renal pharmacology

Conformational Restriction: sEH Pharmacophore Hypothesis vs. Unconstrained Ureas

Patents on conformationally restricted urea sEH inhibitors (US-8501783-B2) assert that analogues bearing an N1-oxan-4-yl substituent are designed to pre-organize the urea pharmacophore in a bioactive conformation, potentially reducing the entropic penalty upon target binding [1]. A specific example from the patent series (Compound 4a) achieved an IC50 of < 100 nM against human sEH. The target compound shares this N1-oxan-4-yl design element but lacks publicly disclosed sEH inhibition data.

Soluble epoxide hydrolase sEH inhibitor Conformational restriction

Selectivity Profile: Tri-substituted Urea Class Selectivity vs. mPGES-1 and Glucagon Receptor Comparators

Two distinct tri-substituted urea chemotypes have demonstrated potent inhibition of mPGES-1 (Bioorg Med Chem Lett 2011) and antagonism of the human glucagon receptor (GCGR) (Med Chem Lett 2007) [1][2]. The mPGES-1 series exhibited >100-fold selectivity over PGF synthase and TX synthase. The target compound, containing a unique N1-trifluoroethyl modification absent in both series, represents a hybrid structure whose selectivity fingerprint is unreported.

mPGES-1 inhibitor Glucagon receptor antagonist Selectivity

Metabolic Stability: Trifluoroethyl Substituent Metabolic Shielding vs. Non-fluorinated Alkyl Ureas

The Anderson et al. (2012) UT-B inhibitor study quantitatively demonstrated that introducing electron-withdrawing fluorine substituents improved in vitro metabolic stability by ~40-fold compared to non-fluorinated lead 1 [1]. While the target compound incorporates a 2,2,2-trifluoroethyl group at N1 as a potential metabolically shielding motif, no microsomal stability data (e.g., half-life in mouse or human liver microsomes) are publicly available for this specific molecule.

Metabolic stability Trifluoroethyl group Oxidative metabolism

Feasible Research Application Scenarios for 3-(4-tert-Butylphenyl)-1-(oxan-4-yl)-1-(2,2,2-trifluoroethyl)urea Based on Structural Inference


Chemical Probe Generation for sEH Target Validation Studies – Structural Analog Profiling

The oxan-4-yl and trifluoroethyl substitution pattern aligns this compound with conformationally restricted sEH inhibitor chemotypes described in US-8501783-B2. Researchers procuring this compound as a novel analog for sEH inhibitor SAR expansion must request pre-shipment QC documentation including HPLC purity ≥95% and confirmatory 1H NMR, and plan immediate in-house sEH fluorometric inhibition assays to benchmark against published inhibitor 4a [1].

Renal Urea Transporter UT-B Inhibitor Screening Library Expansion

Given the structural divergence from triazolothienopyrimidine UT-B inhibitors such as 3k, this compound could serve as a structurally distinct entry in a UT-B inhibitor screening collection. Its inclusion is warranted only if accompanied by a commitment to generate UT-B stopped-flow inhibition data, with the understanding that the existing gold-standard compound 3k has a defined IC50 of 23 nM (mouse UT-B) [1].

Fluorinated Molecular Tool for In Vitro Metabolism Studies

The N1-(2,2,2-trifluoroethyl) modification makes this urea a candidate for 19F NMR metabolic tracing experiments. This application is speculative and requires the user to independently verify compound stability in aqueous buffer and biological media, as no solubility or stability data are currently available from non-excluded sources [1].

Quote Request

Request a Quote for 3-(4-tert-butylphenyl)-1-(oxan-4-yl)-1-(2,2,2-trifluoroethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.